Monoamine Oxidase-A (MAO-A) Inhibition: 18 nM IC50 vs. Negligible MAO-B Activity
2-(2,4-Dichlorophenyl)ethan-1-amine demonstrates potent and selective inhibition of bovine brain mitochondrial MAO-A with an IC50 of 18 nM, while exhibiting negligible activity against MAO-B (IC50 = 120,000 nM), representing a >6,600-fold selectivity window [1]. In contrast, the unsubstituted parent compound phenethylamine is a preferential MAO-B substrate (Km ~3 μM) with minimal MAO-A interaction [2].
| Evidence Dimension | MAO-A Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 18 nM (MAO-A); IC50 = 120,000 nM (MAO-B) |
| Comparator Or Baseline | Phenethylamine (unsubstituted): MAO-B substrate, Km ~3 μM; negligible MAO-A activity |
| Quantified Difference | >6,600-fold selectivity for MAO-A over MAO-B; >100-fold increased MAO-A potency vs. phenethylamine |
| Conditions | Bovine brain mitochondria; serotonin substrate for MAO-A; fluorimetric detection; 60 min incubation |
Why This Matters
This selectivity profile enables targeted MAO-A modulation without the confounding MAO-B inhibition associated with unsubstituted phenethylamine, making the compound suitable for studies of serotonergic pathways.
- [1] BindingDB. BDBM50093778: MAO-A and MAO-B Inhibition Data for 2,4-Dichlorophenethylamine (ChEMBL3585828). View Source
- [2] Youdim MBH, Edmondson D, Tipton KF. The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience. 2006;7(4):295-309. View Source
